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Get Quote

Sialyl-Lewis X (sLex), also known as Cluster of Differentiation 15s (CD15s), is a crucial

tetrasaccharide determinant found at the terminus of glycoproteins and glycolipids on the cell

surface.[1][2] It plays a pivotal role in a variety of cell-to-cell recognition events, most notably in

the inflammatory response, immune cell trafficking, and cancer metastasis.[1][3] This guide

provides an in-depth look at the molecular architecture of Sialyl-Lewis X, its biosynthesis, and

the experimental methodologies used for its characterization.

Molecular Structure and Composition
Sialyl-Lewis X is a complex carbohydrate composed of four distinct monosaccharide units. Its

structure is defined by the specific arrangement and glycosidic linkages of these components.

1.1. Constituent Monosaccharides

The tetrasaccharide is assembled from the following four monosaccharides:

N-acetylneuraminic acid (Neu5Ac): A type of sialic acid that typically caps the structure.

D-galactose (Gal): A common hexose sugar.
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L-fucose (Fuc): A deoxyhexose that forms a critical branch point.

N-acetyl-D-glucosamine (GlcNAc): An amino sugar that links the tetrasaccharide to a larger

glycoconjugate (glycoprotein or glycolipid).

1.2. Glycosidic Linkages and Systematic Name

The precise connectivity and stereochemistry of the linkages are essential for the biological

function of sLex. The systematic name for Sialyl-Lewis X is 5-acetylneuraminyl-(2-3)-

galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-

3]GlcNAcβ).[1]

This structure is characterized by a branched configuration where the fucose residue is

attached to the N-acetylglucosamine of the N-acetyllactosamine (Galβ1-4GlcNAc) backbone.[4]

Table 1: Structural Summary of Sialyl-Lewis X

Monosaccharide
Component

Linkage to Subsequent
Sugar

Anomeric Configuration

N-acetylneuraminic acid

(Neu5Ac)
α2-3 α

D-galactose (Gal) β1-4 β

N-acetyl-D-glucosamine

(GlcNAc)
β1-R* β

L-fucose (Fuc) α1-3 (to GlcNAc) α

*R represents the underlying glycoprotein or glycolipid scaffold.
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Figure 1: Molecular structure of Sialyl-Lewis X.

Biosynthesis Pathway
The synthesis of Sialyl-Lewis X is not template-driven like protein synthesis but is

accomplished through the sequential action of specific glycosyltransferases located in the Golgi

apparatus.[5] The process begins with a precursor N-acetyllactosamine (Galβ1-4GlcNAc) unit,

which is a common terminal structure on N- and O-linked glycans.[6]

The biosynthesis critically depends on two key enzymatic steps:

Sialylation: An α2,3-sialyltransferase (e.g., ST3GAL3, ST3GAL4, ST3GAL6) adds N-

acetylneuraminic acid to the galactose residue of the lactosamine precursor.[1][6]

Fucosylation: An α1,3-fucosyltransferase (e.g., FUT3, FUT5, FUT6, FUT7) attaches a fucose

residue to the N-acetylglucosamine.[1][5]

Importantly, fucosylation is the final step; mammalian sialyltransferases cannot add sialic acid

to a pre-fucosylated Lewis X structure to create sLex.[5] Therefore, the formation of the

sialylated precursor is a prerequisite.
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Figure 2: Enzymatic pathway for Sialyl-Lewis X synthesis.

Experimental Protocols for Structural Determination
The elucidation of the sLex structure relies on sophisticated analytical techniques capable of

resolving the complexity of glycan composition, linkage, and stereochemistry.

3.1. Mass Spectrometry (MS)

MS is a primary tool for determining glycan composition and sequence.

Methodology:

Release: Glycans are first cleaved from their protein or lipid backbone using enzymatic

(e.g., PNGase F for N-glycans) or chemical methods.

Purification & Derivatization: The released glycans are purified. Permethylation is a

common derivatization technique that replaces all hydroxyl and N-acetyl protons with
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methyl groups. This enhances ionization efficiency and prevents intramolecular

rearrangements in the mass spectrometer.

Analysis: The derivatized glycans are analyzed, typically using MALDI-TOF MS for

profiling or ESI-MS/MS for sequencing.

Fragmentation: In MS/MS, the parent ion is isolated and fragmented. The resulting

fragmentation pattern reveals the monosaccharide sequence and branching pattern. A

significant challenge is the lability of the sialic acid linkage, which can be easily lost during

ionization.[2]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the precise glycosidic linkages and anomeric

configurations (α or β).

Methodology:

Sample Preparation: A highly purified sample of the sLex oligosaccharide is required,

typically in the milligram range. The sample is dissolved in D₂O.

1D NMR (¹H): The one-dimensional proton NMR spectrum provides initial information. The

chemical shifts of anomeric protons are characteristic of specific monosaccharides and

linkage types.

2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY): A suite of two-dimensional

experiments is used for full structural assignment.

COSY/TOCSY: Establish proton-proton correlations within each monosaccharide ring.

HSQC: Correlate protons with their directly attached carbons.

HMBC: Identify long-range (2-3 bond) proton-carbon correlations, which are crucial for

identifying the linkage positions between sugar residues.

NOESY/ROESY: Detect through-space proton-proton correlations, which confirm

linkage by identifying protons on adjacent residues that are physically close. For
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example, a NOE between the anomeric proton of fucose (H1) and a proton on GlcNAc

(H3) confirms the α1-3 linkage.

Biological Role in Leukocyte Adhesion Cascade
The best-characterized function of Sialyl-Lewis X is its role as a ligand for the selectin family of

adhesion molecules (E-selectin, P-selectin, and L-selectin).[1] This interaction is a critical

initiating step in the extravasation of leukocytes from the bloodstream to sites of inflammation.

The process involves:

Tethering and Rolling: E-selectin, expressed on activated endothelial cells, recognizes and

binds to sLex on the surface of circulating leukocytes.[3]

Slowing Down: This weak, transient binding slows the leukocyte's velocity, causing it to roll

along the vascular endothelium.[3]

Firm Adhesion and Extravasation: The rolling allows leukocytes to be activated by other

signals (chemokines), leading to firm adhesion via integrins and subsequent migration into

the tissue.
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Figure 3: Role of sLex in leukocyte rolling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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